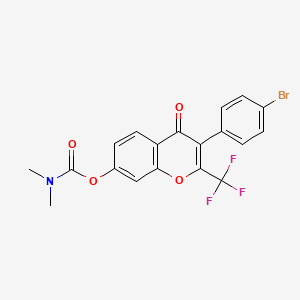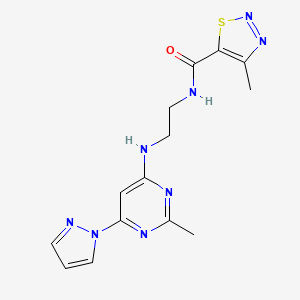
1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea is a useful research compound. Its molecular formula is C14H15N3OS and its molecular weight is 273.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Molecular Docking
- A compound closely related to 1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea was synthesized and its structure was elucidated through various spectroscopic methods. Computational quantum chemical studies and molecular docking with B-DNA were performed, revealing insights into its binding energy and interaction with DNA. This research contributes to understanding the molecular properties and potential biological interactions of such compounds (Mushtaque et al., 2016).
Cytotoxicity and Cell Cycle Analysis
- Another related thiourea derivative was studied for its cytotoxicity and impact on cell cycle analysis. It showed significant DNA-binding properties and non-toxic effects on various cell lines, including HepG2 and Siha cells. These findings provide a foundation for exploring the therapeutic potential of similar compounds in medical research (MD Mushtaque et al., 2017).
Anticancer Properties
- A series of thiourea compounds bearing a methoxyphenylazetidine moiety, similar in structure to the target compound, were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The study revealed significant anticancer potential, highlighting the importance of these compounds in developing new antitumor agents (Deepa R. Parmar et al., 2021).
Structural Characterization in Complexes
- Research on aryl thiourea derivatives, structurally related to this compound, included the synthesis of new compounds and a copper(II) complex. The study detailed the structural characterization and provided insights into the potential applications of such compounds in coordination chemistry (A. Tadjarodi et al., 2007).
Inhibition of Glucose-6-Phosphatase in Diabetes Research
- A study on 2-picolylamine thioureas, a class of compounds including the target compound, revealed their potential in inhibiting glucose-6-phosphatase activity. This suggests their use as therapeutic agents in diabetes complications, demonstrating a significant area of medical research for these compounds (S. Naz et al., 2020).
Anticorrosive Properties in Industrial Applications
- Thiourea derivatives including 1-(2-pyridyl)-2-thiourea, structurally similar to the target compound, were investigated for their anticorrosive properties on mild steel in hydrochloric acid. This indicates the potential industrial applications of such compounds in corrosion inhibition (Weiwei Zhang et al., 2018).
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-18-13-6-2-5-12(8-13)17-14(19)16-10-11-4-3-7-15-9-11/h2-9H,10H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMPFJRMXGFJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide](/img/structure/B2821241.png)
![2-Chloro-N-[(2,6-difluorophenyl)methyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2821243.png)


![1-Benzyl-3-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-3-methylazetidin-2-one](/img/structure/B2821248.png)


![N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2821255.png)

![1-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(2-methylphenyl)urea](/img/structure/B2821258.png)
![(2E)-3-[(2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2821260.png)
![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2821261.png)
![5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione](/img/structure/B2821262.png)
![4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2821263.png)
